BE“GH@ Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Allyl Butyrate
In Fragrance and Perfume Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Allyl butyrate

Cat. No.: B1265518

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of allyl butyrate as a
fragrance ingredient. This document details its physicochemical properties, olfactory profile,
and application in various fragrance formulations. Furthermore, it outlines detailed experimental
protocols for sensory evaluation and stability testing to ensure the quality and performance of
fragrances containing this material.

Physicochemical Properties of Allyl Butyrate

Allyl butyrate, also known as prop-2-enyl butanoate, is a fatty acid ester valued for its potent
fruity aroma.[1] A summary of its key physicochemical properties is presented in Table 1. This
data is essential for formulation development, safety assessment, and quality control.
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Property Value Reference(s)
CAS Number 2051-78-7 [2]

Molecular Formula C7H1202

Molecular Weight 128.17 g/mol

Appearance Colorless to pale yellow liquid [3]

] Sweet, pungent, fruity, green,
Odor Profile _ _ [2]
pineapple, waxy, tropical

Boiling Point 142-143 °C at 760 mmHg [1]
Melting Point -80 °C [1]
Density 0.897 - 0.902 g/mL at 25 °C [1]
Refractive Index 1.412 -1.418 at 20 °C [1112]
Vapor Pressure 4.44 mmHg at 25 °C [2]
Flash Point 42 °C (107.6 °F) - closed cup

B Insoluble in water; soluble in
Solubility , [1]
ethanol and oils

LogP (o/w) 2.2 [3]

Olfactory Profile and Applications in Fragrance
Formulation

Allyl butyrate possesses a complex and powerful fruity odor, with distinct notes of pineapple,
apricot, and a general tropical fruitiness.[3] Its profile is also described as having green and
waxy nuances.[2] This makes it a valuable component for creating a wide range of fragrance
accords, particularly for fruity, floral-fruity, and tropical compositions.

Typical Applications:

o Top Notes: Due to its volatility, allyl butyrate is an excellent material for creating impactful
and diffusive top notes in fragrances.
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o Fruity Accords: It is a key ingredient in the construction of pineapple, passionfruit, mango,
and other tropical fruit accords.[4][5][6]

e Floral Bouguets: In small quantities, it can be used to add a juicy, modern twist to floral
fragrances.

o Functional Perfumery: Its strong and diffusive character makes it suitable for use in air care,
personal care, and household cleaning products to impart a fresh and fruity scent.

Recommended Usage Levels:

The International Fragrance Association (IFRA) recommends a maximum usage level of 2.0%
in the fragrance concentrate.[2] It is also specified that allyl esters should only be used when
the level of free allyl alcohol is less than 0.1%.[7]

Experimental Protocols

Sensory Evaluation of Allyl Butyrate in a Fragrance
Blend: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for the sensory evaluation of a fragrance containing allyl
butyrate using a trained panel.

Objective: To quantitatively describe the olfactory characteristics of a fragrance containing allyl
butyrate and compare it to a control sample without it.

Materials:

Test fragrance with a known concentration of allyl butyrate in an ethanol base.

Control fragrance (same formulation without allyl butyrate) in an ethanol base.

Odorless smelling strips (blotters).

Glass vials with airtight caps for sample presentation.

Sensory evaluation booths with controlled lighting and ventilation.
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e Data collection software or forms.

o Palate cleansers (e.g., unsalted crackers, water).

Procedure:

o Panelist Selection and Training:

o Recruit 10-12 panelists with demonstrated olfactory acuity and verbal fluency.

o Conduct training sessions (15-20 hours) to familiarize the panel with the key aroma
descriptors relevant to fruity and tropical fragrances.[8]

o Develop a consensus lexicon of aroma attributes (e.g., pineapple, green, sweet, pungent,
waxy, alcoholic).

o Provide reference standards for each descriptor to anchor the panel's perception.

o Sample Preparation and Presentation:

[e]

Prepare dilutions of the test and control fragrances in ethanol to an appropriate
concentration for evaluation (e.g., 10%).

[¢]

Pipette 1 mL of each sample into coded, airtight glass vials.

[e]

Dip smelling strips into the vials for 2 seconds, ensuring consistent absorption.

o

Present the smelling strips to the panelists in a randomized and balanced order to
minimize bias.[9]

o Evaluation:

o Panelists will evaluate the odor of each sample at different time intervals (e.qg., initial, 5
minutes, 30 minutes, 1 hour) to assess the evolution of the fragrance.

o For each attribute in the lexicon, panelists will rate its intensity on a 15-cm unstructured
line scale, anchored with "low" and "high" at the ends.[8]
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o A 5-minute break is required between samples, during which panelists cleanse their
palate.[8]

o Data Analysis:

o Convert the line scale ratings to numerical data.

o Perform statistical analysis (e.g., ANOVA, PCA) to identify significant differences in the
sensory profiles of the test and control samples.

o Generate sensory profile diagrams (e.g., spider plots) to visualize the results.
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Preparation Phase

Panelist Selection & Training

:

Lexicon Development

:

Sample Preparation & Coding

Evaluati£n Phase

Randomized Presentation

:

Sensory Assessment (Blotters)

:

Intensity Rating

Analysls Phase

Data Collection

:

Statistical Analysis (ANOVA, PCA)

:

Profile Visualization
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Setup Phase
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Olfactory Evaluation
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Data Comparison (Aged vs. Reference)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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